

Dihydroproscar (Finasteride): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Dihydroproscar*

Cat. No.: *B195192*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroproscar, known scientifically as Finasteride, is a synthetic 4-azasteroid compound.^[1] ^[2] It is a highly specific competitive inhibitor of the steroid Type II 5 α -reductase, an intracellular enzyme responsible for the conversion of testosterone to the more potent androgen, 5 α -dihydrotestosterone (DHT).^[1]^[2]^[3] Initially approved for the treatment of benign prostatic hyperplasia (BPH), its mechanism of action has led to its widespread use in treating androgenetic alopecia (male pattern baldness).^[4]^[5]^[6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Finasteride.

Chemical Structure and Identification

Finasteride is a white to off-white crystalline powder.^[1]^[7] Its chemical structure is characterized by a 4-azasteroid nucleus.

Table 1: Chemical Identification of Finasteride

Identifier	Value
IUPAC Name	(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide ^[8]
CAS Registry Number	98319-26-7 ^[9]
Molecular Formula	C ₂₃ H ₃₆ N ₂ O ₂ ^[8] ^[9] ^[10]
Molecular Weight	372.55 g/mol ^[1] ^[3] ^[10]
Synonyms	Proscar, Propecia, MK-906, Finastid ^[8] ^[11] ^[12]

Physicochemical Properties

The physicochemical properties of Finasteride are crucial for its formulation, delivery, and bioavailability.

Table 2: Physicochemical Properties of Finasteride

Property	Value
Melting Point	Approximately 250°C to 262°C[1][7][8][13]
Solubility	Freely soluble in chloroform, ethanol, methanol, and n-propanol.[1][8] Sparingly soluble in propylene glycol and polyethylene glycol 400.[8] Practically insoluble in water.[1][3]
pKa	14.17 ± 0.70 (Predicted)[14]
Polymorphism	Exists in at least two polymorphic forms, designated as Form I and Form II.[15][16] These forms can be distinguished by techniques such as X-ray powder diffraction (XRPD), Fourier-transform infrared spectroscopy (FT-IR), and differential scanning calorimetry (DSC).[17] The polymorphism can affect the solubility and dissolution properties of the compound.[15]

Pharmacological Properties

Finasteride's therapeutic effects are a direct result of its potent and selective inhibition of 5 α -reductase.

Table 3: Pharmacological and Pharmacokinetic Properties of Finasteride

Property	Description
Mechanism of Action	Competitive and specific inhibitor of Type II 5 α -reductase.[1][3] It forms a stable enzyme complex, leading to a significant reduction in the conversion of testosterone to dihydrotestosterone (DHT).[1][3] It has no affinity for the androgen receptor.[1][2]
Pharmacodynamics	A single 5 mg oral dose can produce a rapid reduction in serum DHT concentration, with the maximum effect observed 8 hours after the first dose.[1] Daily dosing reduces serum DHT by approximately 70% and prostatic DHT levels by up to 90%. [1][14][18]
Oral Bioavailability	Approximately 65% and is not affected by food. [14][18]
Plasma Protein Binding	Approximately 90%[2][14]
Metabolism	Metabolized to five different metabolites, two of which are active but possess less than 20% of the 5 α -reductase inhibitory activity of the parent compound.[2]
Elimination Half-life	5 to 6 hours in men aged 18-60, and 8 hours in men over 70.[14]
Excretion	Approximately 39% of a dose is excreted in the urine as metabolites, and 57% is excreted in the feces.[1]

Signaling Pathway

Finasteride's primary impact is on the androgen signaling pathway by reducing the levels of the potent androgen DHT.



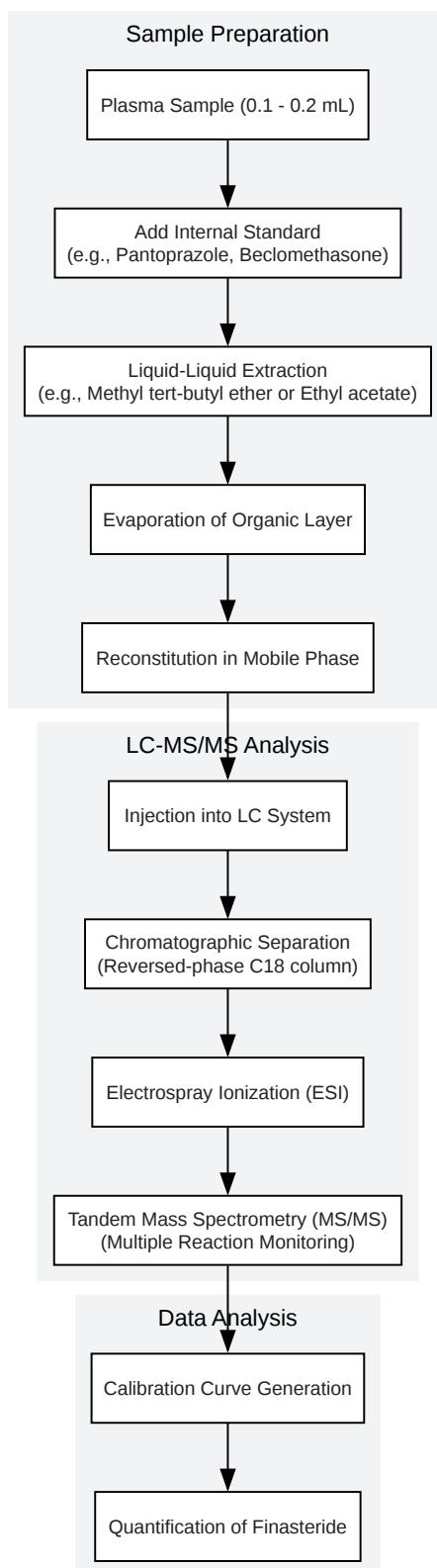
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Caption: Mechanism of action of Finasteride in the androgen signaling pathway.

Experimental Protocols

Quantification of Finasteride in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the determination of Finasteride in biological matrices, based on published methodologies.[\[19\]](#)[\[20\]](#)[\[21\]](#)



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Caption: General experimental workflow for Finasteride quantification.

Methodology Details:

- **Sample Preparation:** A small volume of plasma (e.g., 0.1-0.2 mL) is used.[19][21] An internal standard, such as pantoprazole or beclomethasone, is added to the plasma sample.[19][21] Liquid-liquid extraction is performed using an organic solvent like methyl tert-butyl ether or ethyl acetate to isolate Finasteride and the internal standard.[19][21] The organic layer is then separated and evaporated to dryness. The residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.
- **Chromatographic Separation:** A reversed-phase C18 column is typically used for separation.[19] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with formic acid or ammonium acetate).[19][21] A gradient elution may be employed to optimize separation.
- **Mass Spectrometric Detection:** Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode.[19] Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both Finasteride (e.g., m/z 373.4 → 305.3) and the internal standard.[19]
- **Data Analysis:** A calibration curve is constructed by plotting the peak area ratio of Finasteride to the internal standard against the concentration of the calibration standards. The concentration of Finasteride in the plasma samples is then determined from this curve. The linear range for quantification is typically from 0.2 or 1.0 ng/mL to 100 ng/mL.[19][20][21]

Characterization of Finasteride Polymorphs

The existence of different polymorphic forms of Finasteride necessitates their characterization to ensure product quality and consistency.

Techniques:

- **X-Ray Powder Diffraction (XRPD):** This is a primary technique for identifying and quantifying different polymorphic forms based on their unique diffraction patterns.[17]
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR can differentiate between polymorphs by detecting variations in the vibrational modes of the molecules in the crystal

lattice.[17]

- Differential Scanning Calorimetry (DSC): DSC measures the differences in heat flow into a sample and a reference as a function of temperature. This can be used to determine the melting points and phase transition temperatures of different polymorphs.[17]

Experimental Approach:

- Sample Preparation: Pure samples of each polymorph (Form I and Form II) are required as reference standards. Mixtures of the two forms in known ratios are prepared for quantitative analysis.
- Analysis: Each sample (pure forms and mixtures) is analyzed using XRPD, FT-IR, and DSC.
- Data Interpretation: The resulting diffractograms, spectra, and thermograms are compared to identify characteristic peaks or thermal events for each polymorph. For quantitative analysis, calibration curves can be generated based on the peak intensities or areas from the prepared mixtures.

Conclusion

Finasteride is a well-characterized small molecule with a specific and potent mechanism of action. Its chemical and physical properties are well-defined, although the existence of polymorphism requires careful control during manufacturing. The understanding of its pharmacological profile has enabled its successful application in the treatment of BPH and androgenetic alopecia. The analytical methods for its quantification are robust and sensitive, facilitating pharmacokinetic and clinical studies. This guide provides a foundational technical overview for professionals involved in the research and development of Finasteride and related compounds.

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